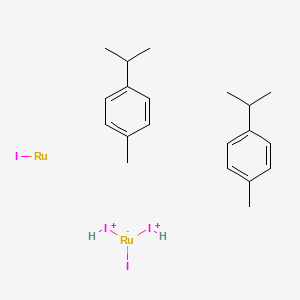Diiodo(p-cymene)ruthenium(II)dimmer
CAS No.: 90614-07-6
Cat. No.: VC2902753
Molecular Formula: C20H30I4Ru2+
Molecular Weight: 980.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90614-07-6 |
|---|---|
| Molecular Formula | C20H30I4Ru2+ |
| Molecular Weight | 980.2 g/mol |
| IUPAC Name | iodo(diiodonio)ruthenium(1-);iodoruthenium;1-methyl-4-propan-2-ylbenzene |
| Standard InChI | InChI=1S/2C10H14.4HI.2Ru/c2*1-8(2)10-6-4-9(3)5-7-10;;;;;;/h2*4-8H,1-3H3;4*1H;;/q;;;;;;+1;+2/p-2 |
| Standard InChI Key | ZTDWKJLYOICNJB-UHFFFAOYSA-L |
| SMILES | CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.[Ru]I.[Ru-]([IH+])([IH+])I |
| Canonical SMILES | CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.[Ru]I.[Ru-]([IH+])([IH+])I |
Introduction
Chemical Identity and Structural Properties
Diiodo(p-cymene)ruthenium(II) dimer is an organometallic compound containing ruthenium in the +2 oxidation state coordinated with p-cymene ligands and iodide ions. The molecular structure features two ruthenium centers bridged by iodide ligands, creating a dimeric arrangement.
Basic Identification Data
The following table summarizes the key identification parameters of the compound:
| Parameter | Information |
|---|---|
| CAS Number | 90614-07-6 |
| Molecular Formula | C₂₀H₂₈I₄Ru₂ |
| Molecular Weight | 978.19-980.2 g/mol |
| Synonyms | Di-μ-iodobis[(p-cymene)iodoruthenium(II)], Diiodo(p-cymene)ruthenium dimer |
| MDL Number | MFCD08064027 |
| Appearance | Yellow to red-black crystalline solid |
The compound is composed of two p-cymene (1-methyl-4-propan-2-ylbenzene) ligands coordinated to ruthenium centers via η⁶ arene bonds, with each ruthenium also bonded to iodide ligands .
Structural Characteristics
The molecular structure shows each ruthenium center adopting a pseudo-octahedral "piano stool" geometry with the p-cymene ligand occupying three coordination sites. The ruthenium centers are connected by bridging iodide ligands, forming a dimeric complex. The p-cymene ligands are positioned perpendicular to the plane defined by the ruthenium and bridging ligands .
In the solid state, the compound exhibits a characteristic arrangement where the isopropyl groups of the p-cymene ligands are positioned atop the structure, influencing the steric environment around the metal centers .
Physicochemical Properties
Diiodo(p-cymene)ruthenium(II) dimer displays distinctive physical and chemical properties that impact its applications and handling requirements.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Color | Yellow to red-brown/black |
| Melting Point | 234-236°C |
| Solubility | Insoluble in water, soluble in common organic solvents |
| Sensitivity | Light and moisture sensitive |
The compound is typically isolated as a crystalline solid ranging from yellow to red-black in color, depending on purity and crystalline form .
Spectroscopic and Analytical Data
The structure and purity of Diiodo(p-cymene)ruthenium(II) dimer can be characterized using various spectroscopic techniques:
-
NMR Spectroscopy: The ¹H and ¹³C NMR spectra show characteristic signals for the p-cymene ligands, with the arene protons typically appearing in the aromatic region.
-
X-ray Crystallography: Confirms the dimeric structure with bridging iodide ligands and the three-dimensional arrangement of the ligands around the ruthenium centers.
-
Mass Spectrometry: The monoisotopic mass has been reported as 979.645691 Da .
Synthesis Methods
Several approaches have been developed for the preparation of Diiodo(p-cymene)ruthenium(II) dimer, although specific synthetic procedures were limited in the search results.
Common Synthetic Routes
By analogy with the related chloride complex [(p-cymene)RuCl₂]₂, the synthesis likely involves the reaction of ruthenium(III) compounds with p-cymene in the presence of iodide sources. The dichloride analog is prepared by reacting phellandrene with hydrated ruthenium trichloride .
For the iodide complex, similar approaches may be employed, substituting chloride sources with iodide reagents. The preparation typically requires controlled reaction conditions to ensure formation of the desired dimeric structure rather than monomeric species .
Purification and Characterization
After synthesis, the compound is commonly purified through recrystallization techniques and characterized using various analytical methods including NMR spectroscopy, elemental analysis, and X-ray crystallography to confirm its identity and purity .
Applications in Catalysis
Diiodo(p-cymene)ruthenium(II) dimer has found extensive applications as a catalyst or catalyst precursor in various organic transformations, displaying distinct advantages in several reaction types.
Hydrogenation Reactions
The compound serves as an efficient catalyst for various hydrogenation processes:
-
Enantioselective hydrogenation of ketones and olefins
-
Transfer hydrogenation reactions
These applications leverage the ability of the complex to activate hydrogen sources for addition across double bonds and carbonyl groups.
Synthetic Applications
Beyond hydrogenation, the dimer catalyzes several other synthetic transformations:
-
Preparation of Walphos-type ferrocenyl-aryl diphosphine ligands
-
Various ruthenium-catalyzed coupling and synthesis reactions
-
Potential applications in borrowing hydrogen catalysis, similar to the chloride analog
Coordination Chemistry
The dimer serves as a valuable precursor for the preparation of diverse ruthenium complexes:
-
Formation of monomeric complexes upon reaction with Lewis bases
-
Generation of catalytically active species by ligand exchange
-
Development of novel ruthenium complexes with specialized catalytic properties
Reactivity Patterns
Understanding the reactivity of Diiodo(p-cymene)ruthenium(II) dimer provides insight into its catalytic behavior and applications in synthetic chemistry.
Comparative Reactivity
Iodide-containing ruthenium complexes often display different catalytic activity compared to their chloride analogs. Research indicates that ruthenium complexes with iodide ligands frequently demonstrate enhanced catalytic activity in certain transformations:
"The different halides incorporated in these complexes have been proved to have different effects in the catalytic activity, with iodine usually leading to more active catalysts."
This differential reactivity can be attributed to the distinct electronic and steric properties of the iodide ligand compared to chloride.
| Hazard Information | Details |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302-H319-H412 |
| Hazard Codes | Xn |
| Risk Codes | 22-36-52/53 |
| WGK Germany | 2 |
These classifications indicate that the compound has moderate hazard potential, with concerns related to acute toxicity, eye irritation, and environmental effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume